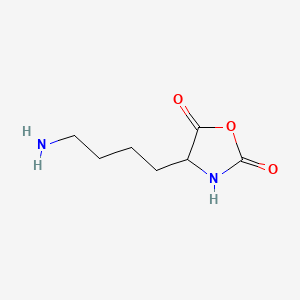
4-(4-Aminobutyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobutyl)oxazolidine-2,5-dione is an organic compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It appears as a white crystalline solid and is slightly soluble in water but soluble in organic solvents such as ethanol and xylene . This compound is known for its applications in various industrial and scientific fields.
Preparation Methods
The preparation of 4-(4-Aminobutyl)oxazolidine-2,5-dione involves several synthetic routes, including synthesis, oxidation, and crystallization steps . The specific synthetic route depends on the required substrates and reaction conditions. Industrial production methods typically involve the use of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction .
Chemical Reactions Analysis
4-(4-Aminobutyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Aminobutyl)oxazolidine-2,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Aminobutyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It acts as a catalyst or inducer in various chemical reactions, facilitating the formation of desired products . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
4-(4-Aminobutyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidine-2,4-dione: This compound has a similar structure but different functional groups and reactivity.
4-(4-Aminobutyl)-1,3-oxazolidine-2,5-dione: This compound has a similar structure but different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
5860-61-7 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-(4-aminobutyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O3/c8-4-2-1-3-5-6(10)12-7(11)9-5/h5H,1-4,8H2,(H,9,11) |
InChI Key |
FCATYYOPYTXOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


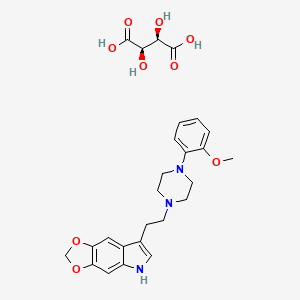
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
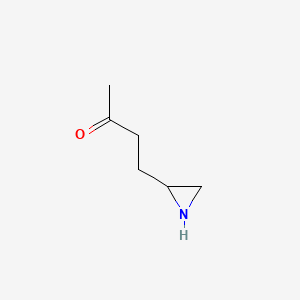

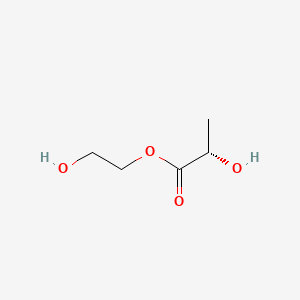

![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
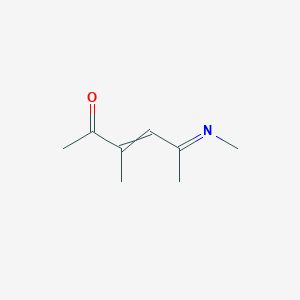

![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
